molecular formula C12H16ClFN2 B11787504 1-(5-Chloro-2-fluorobenzyl)piperidin-3-amine

1-(5-Chloro-2-fluorobenzyl)piperidin-3-amine

Cat. No.: B11787504
M. Wt: 242.72 g/mol
InChI Key: WPXZCEZLJCPGTK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorobenzyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluorobenzyl)piperidin-3-amine can be synthesized through a multi-step process. One common method involves the reaction of 5-chloro-2-fluorobenzyl chloride with piperidin-3-amine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorobenzyl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Chloro-2-fluorobenzyl)piperidin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(5-Chloro-2-fluorobenzyl)piperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16ClFN2

Molecular Weight

242.72 g/mol

IUPAC Name

1-[(5-chloro-2-fluorophenyl)methyl]piperidin-3-amine

InChI

InChI=1S/C12H16ClFN2/c13-10-3-4-12(14)9(6-10)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2

InChI Key

WPXZCEZLJCPGTK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)F)N

Origin of Product

United States

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